molecular formula C9H8Cl2O B8702768 2-(2,6-Dichlorophenyl)propanal

2-(2,6-Dichlorophenyl)propanal

Cat. No.: B8702768
M. Wt: 203.06 g/mol
InChI Key: BDCUJINXZXJKKK-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)propanal is an aromatic aldehyde derivative characterized by a propanal backbone substituted with a 2,6-dichlorophenyl group. This compound is structurally significant due to its electron-withdrawing chlorine substituents, which influence its reactivity and physicochemical properties. These analogs highlight the importance of halogenated aromatic systems in medicinal and synthetic chemistry.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)propanal

InChI

InChI=1S/C9H8Cl2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-6H,1H3

InChI Key

BDCUJINXZXJKKK-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2,6-Dichlorophenyl)propanal with analogous compounds based on functional groups, substituents, and applications. Data are inferred from structural analogs in the evidence and generalized chemical principles.

Compound Structure Key Properties Applications References
2-(2,6-Dichlorophenyl)propanal Aldehyde group attached to 2,6-dichlorophenyl-substituted propane High electrophilicity due to aldehyde; chlorine substituents enhance stability Potential intermediate in drug synthesis (e.g., clonidine analogs) N/A*
Clonidine Hydrochloride Imidazoline derivative with 2,6-dichlorophenylamino group Melting point: 305°C; soluble in water; α2-adrenergic agonist Hypertension treatment, ADHD, opioid withdrawal
2-Phenyl-2-propanol Secondary alcohol with phenyl and methyl groups on C2 mp 32–34°C; bp 202°C; density 0.973 g/cm³ Solvent, fragrance intermediate
3-Phenylpropene Allylbenzene derivative with unsaturated hydrocarbon chain bp 219°C; density 1.00 g/cm³; flammable Polymer synthesis, organic reactions

*Note: Direct data on 2-(2,6-Dichlorophenyl)propanal is absent in the provided evidence; properties are extrapolated from analogs.

Reactivity and Functional Group Analysis

  • Aldehyde vs. Alcohol/Amine Groups: Unlike 2-phenyl-2-propanol (an alcohol) or clonidine (an imidazoline amine), 2-(2,6-Dichlorophenyl)propanal’s aldehyde group renders it highly reactive toward nucleophiles, enabling use in condensation reactions (e.g., Grignard additions). The electron-withdrawing chlorine substituents further polarize the aldehyde, enhancing its electrophilicity .
  • Halogen Effects : The 2,6-dichloro substitution pattern in both clonidine and 2-(2,6-Dichlorophenyl)propanal reduces steric hindrance compared to ortho-substituted analogs, favoring planar molecular conformations critical for receptor binding or synthetic accessibility .

Physicochemical Properties

  • Boiling/Melting Points : Clonidine hydrochloride’s high melting point (305°C) reflects its ionic character, whereas 2-(2,6-Dichlorophenyl)propanal likely has a lower melting point due to weaker intermolecular forces (van der Waals and dipole interactions). The aldehyde’s lower molecular weight compared to 3-phenylpropene may result in a lower boiling point (~200–220°C inferred) .
  • Solubility: Clonidine’s hydrochloride salt is water-soluble, while 2-(2,6-Dichlorophenyl)propanal is expected to be lipid-soluble due to its nonpolar aromatic and aliphatic regions.

Research Findings and Limitations

  • Therapeutic Potential: Clonidine’s success as an α2-adrenergic agonist suggests that 2-(2,6-Dichlorophenyl)propanal could serve as a precursor for analogous drugs, though its aldehyde group may require stabilization (e.g., conversion to a Schiff base) to avoid rapid metabolism .

Critical Notes

Evidence Gaps: The provided sources lack explicit data on 2-(2,6-Dichlorophenyl)propanal, necessitating extrapolation from clonidine and phenylpropanol analogs.

Structural Misalignment : Clonidine’s imidazoline ring and ionic nature limit direct comparisons, emphasizing the need for dedicated studies on the target compound.

Safety Data : While clonidine is classified as hazardous under OSHA standards, 2-(2,6-Dichlorophenyl)propanal’s toxicity profile remains unverified .

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